molecular formula C24H20N4O5 B2671619 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921544-57-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2671619
CAS RN: 921544-57-2
M. Wt: 444.447
InChI Key: HLTXTQCQPVAUFJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Cancer Research : Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown significant anticancer activity. For instance, the synthesis of 5-deaza analogues of aminopterin and folic acid revealed these compounds' potential in vitro and in vivo anticancer activities (Su et al., 1986).

  • Antitumor Activity : Research on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) indicated its potential as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

  • Analgesic and Anti-inflammatory Agents : The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the potential of such compounds in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

  • Antibacterial and Antifungal Activity : Benzothiazole pyrimidine derivatives have been synthesized and shown to exhibit excellent in vitro antibacterial and antifungal activity, highlighting the potential of these compounds in combating infections (Maddila et al., 2016).

Imaging and Diagnostic Research

  • Brain Imaging : Research on aryloxyanilide ligands for imaging brain peripheral benzodiazepine receptors in vivo shows the potential of related compounds in diagnostic imaging, particularly in positron emission tomography (PET) scans (Briard et al., 2008).

  • Apoptosis Inducers in Cancer Treatment : Compounds like 4-anilino-N-methylthieno[3,2-d]pyrimidines have been discovered as potent apoptosis inducers, useful in cancer treatment through the inhibition of tubulin polymerization (Kemnitzer et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 1,3-benzodioxole-5-carboxylic acid chloride, followed by amidation with acetamide. The reaction steps involve protection of the carboxylic acid group, condensation with the amine, deprotection, and amidation.", "Starting Materials": [ "2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "1,3-benzodioxole-5-carboxylic acid chloride", "Acetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with DCC and DMAP in chloroform to form the corresponding acid chloride intermediate.", "Addition of 1,3-benzodioxole-5-carboxylic acid chloride to the reaction mixture in the presence of DIPEA to form the condensation product.", "Deprotection of the carboxylic acid group with sodium bicarbonate in methanol to form the corresponding carboxylic acid intermediate.", "Amidation of the carboxylic acid intermediate with acetamide in the presence of DCC and DMAP in ethyl acetate to form the final product, N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Purification of the final product by recrystallization from a suitable solvent system." ] }

CAS RN

921544-57-2

Molecular Formula

C24H20N4O5

Molecular Weight

444.447

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H20N4O5/c1-15-4-6-16(7-5-15)12-28-23(30)22-18(3-2-10-25-22)27(24(28)31)13-21(29)26-17-8-9-19-20(11-17)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29)

InChI Key

HLTXTQCQPVAUFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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